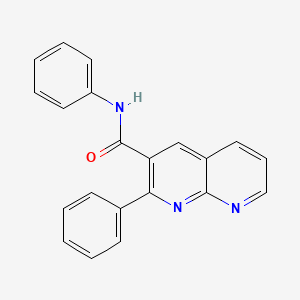
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, N,2-diphenyl- can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is emphasized in recent research .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iridium catalysts, TBBDA, PBBS.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antihistaminic agent and its role in cancer chemotherapy
Materials Science: It is used as a ligand in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound has shown anticancer and anti-inflammatory activities
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, N,2-diphenyl- involves its interaction with specific molecular targets and pathways:
Histamine Receptors: The compound acts as an antagonist to histamine receptors, particularly H1 receptors, which are involved in immune regulation and inflammatory responses.
Cancer Pathways: The compound modulates pathways involved in cancer cell proliferation and apoptosis, such as the ERK1/2 signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: This compound shares a similar core structure but differs in functional groups.
1,8-Naphthyridine-3-carboxamide derivatives: Various derivatives with different substituents have been synthesized and evaluated for their biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties .
Propriétés
Numéro CAS |
176314-62-8 |
|---|---|
Formule moléculaire |
C21H15N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N,2-diphenyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3O/c25-21(23-17-11-5-2-6-12-17)18-14-16-10-7-13-22-20(16)24-19(18)15-8-3-1-4-9-15/h1-14H,(H,23,25) |
Clé InChI |
TWVCURQXZLRRRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


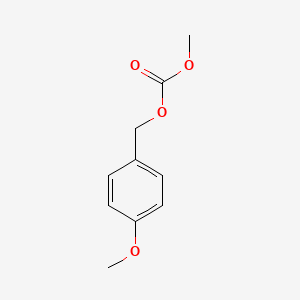
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
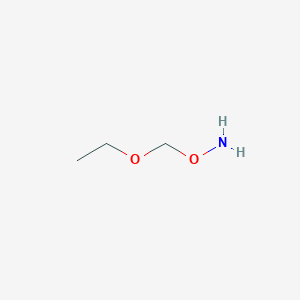
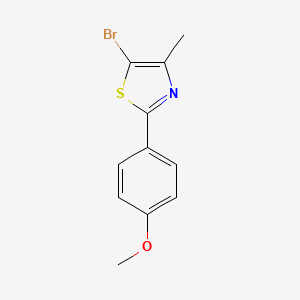

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
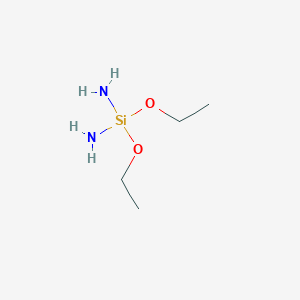
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
